(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate
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Overview
Description
(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a long aliphatic chain, a perfluorooctyl group, and a carbamate functional group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate involves multiple steps, including the formation of the carbamate group and the incorporation of the perfluorooctyl group. Common synthetic routes may involve the use of protecting groups for amines, such as carbamates, which can be installed and removed under relatively mild conditions . The synthesis might also involve carbamoylation reactions, where a nucleophile reacts with a carbonylimidazolide in water to form the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions could modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could result in the formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the interactions between different functional groups and biological molecules. Its perfluorooctyl group might also make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of the carbamate group suggests that it might interact with enzymes or receptors in the body.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its long aliphatic chain and perfluorooctyl group might make it useful in creating hydrophobic or oleophobic coatings.
Mechanism of Action
The mechanism of action of (Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The perfluorooctyl group might also influence the compound’s interactions with lipid membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- Carbamate-tethered terpene glycoconjugates
Uniqueness
(Z)-Octadec-9-enyl (5-(((2-(((perfluorooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-o-tolyl)carbamate is unique due to its combination of a long aliphatic chain, a perfluorooctyl group, and a carbamate functional group
Properties
CAS No. |
94313-84-5 |
---|---|
Molecular Formula |
C38H50F17N3O6S |
Molecular Weight |
999.9 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] N-[5-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C38H50F17N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-63-30(60)57-28-25-27(21-20-26(28)2)56-29(59)64-24-22-58(3)65(61,62)38(54,55)36(49,50)34(45,46)32(41,42)31(39,40)33(43,44)35(47,48)37(51,52)53/h11-12,20-21,25H,4-10,13-19,22-24H2,1-3H3,(H,56,59)(H,57,60)/b12-11- |
InChI Key |
KNRYNMVWXXLSPN-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
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